N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling the tetrahydro-2H-pyran derivative with the imidazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The sulfonamide group can interact with proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
- 4-(2-methoxyphenyl)-2H-pyran-2-one
- N-(2-methoxyphenyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a tetrahydro-2H-pyran ring with an imidazole sulfonamide structure. This unique combination allows it to interact with a variety of molecular targets, making it versatile for different applications .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-20-11-16(18-13-20)25(21,22)19-12-17(7-9-24-10-8-17)14-5-3-4-6-15(14)23-2/h3-6,11,13,19H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZASDQLDOUPEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.